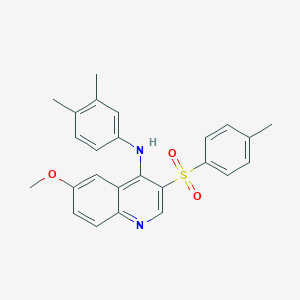![molecular formula C11H13N3O2 B2656166 5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione CAS No. 903557-17-5](/img/structure/B2656166.png)
5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms and the chemical bonds that hold the atoms together. Unfortunately, the specific molecular structure for “5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione” is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “this compound” are not available in the current literature .Scientific Research Applications
1. Potential Antidepressant and Anxiolytic Activities
5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione derivatives have shown promise in the field of mental health, particularly in treating depression and anxiety. A study highlighted the synthesis of derivatives with an arylpiperazinylpropyl moiety and their pharmacological evaluation. These compounds, especially compound 22 from the study, demonstrated significant antidepressant-like effects and weak anxiolytic-like effects in animal models, making them potential candidates for treating these mental health conditions (Czopek et al., 2010).
2. Corrosion Inhibition
Research has also explored the use of thiazolidinedione derivatives, closely related to this compound, as corrosion inhibitors. A study focused on these derivatives for protecting mild steel in acidic environments, demonstrating their efficiency in inhibiting corrosion. This application is significant in industries where metal preservation is critical (Yadav et al., 2015).
3. Structural and Chemical Studies
In the realm of chemical synthesis and structural analysis, studies have been conducted to understand the synthesis processes and chemical properties of related imidazolidine-2,4-dione derivatives. Such research contributes to a deeper understanding of the chemical behavior and potential applications of these compounds in various fields (Sedlák et al., 2005).
4. Supramolecular Chemistry
Imidazolidine-2,4-dione derivatives, including compounds similar to this compound, have found applications in supramolecular chemistry. These compounds serve as building blocks for creating complex molecular structures, which have implications in various scientific and technological fields, including pharmacology and material science (Kravchenko et al., 2018).
5. Electrochemical Studies
The electrochemical properties of hydantoin derivatives, closely related to this compound, have been investigated. These studies provide insight into the redox behavior of these compounds, which is essential for their potential applications in electrochemical sensors and other electronic devices (Nosheen et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLWDEYAHOONTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

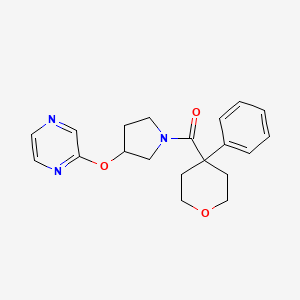
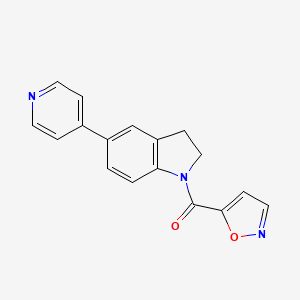
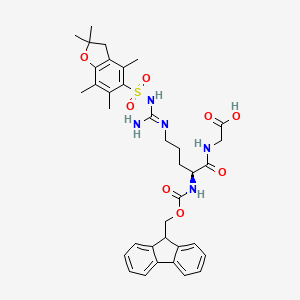
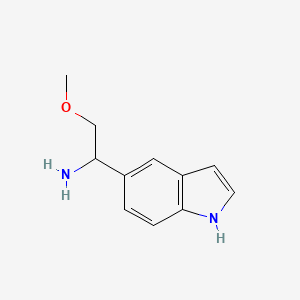
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)

![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
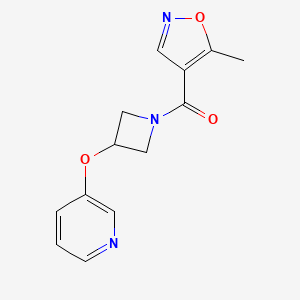
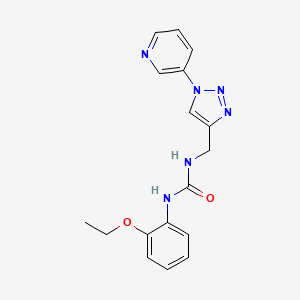
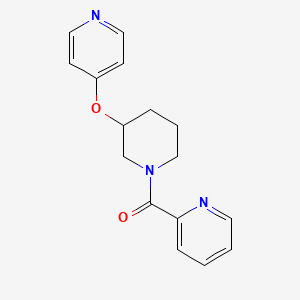
![N-[(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzenecarboxamide](/img/structure/B2656101.png)
